4-methyl-1H-indole-3-carboxylic acid
Overview
Description
4-Methyl-1H-indole-3-carboxylic acid is an indole derivative . It has the empirical formula C10H9NO2 and a molecular weight of 175.18 . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .
Synthesis Analysis
The synthesis of indole derivatives, including 4-methyl-1H-indole-3-carboxylic acid, has been a subject of interest in recent years . One method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh3)4 .Molecular Structure Analysis
The molecular structure of 4-methyl-1H-indole-3-carboxylic acid includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The methyl group is attached to the 4-position of the indole ring, and the carboxylic acid group is attached to the 3-position .Chemical Reactions Analysis
Indole derivatives, including 4-methyl-1H-indole-3-carboxylic acid, are known to participate in various chemical reactions. For instance, they can be used as reactants for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands . They can also be used in the synthesis of biologically active structures .Physical And Chemical Properties Analysis
4-Methyl-1H-indole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 175.19 and an empirical formula of C10H9NO2 .Scientific Research Applications
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Herbicidal Activity
- Field : Organic Chemistry
- Application : Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . They act as antagonists to the auxin receptor protein TIR1, which plays a crucial role in plant growth regulation and weed control .
- Methods : The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were observed .
- Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .
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Biosynthesis in Arabidopsis
- Field : Plant Physiology
- Application : Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile in Arabidopsis . These compounds play an important role in pathogen defense .
- Methods : The biosynthetic pathway was studied using feeding experiments combined with nontargeted metabolite profiling . The composition in nontreated and silver nitrate (AgNO3)-treated leaf tissue was comprehensively analyzed .
- Results : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid . In response to AgNO3 treatment, their total accumulation level was similar to that of camalexin .
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Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : Novel methods of synthesis have been investigated due to the importance of this significant ring system .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Antiviral Activity
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, including antiviral activity .
- Methods : Various indole derivatives were prepared and investigated in vitro for antiviral activity against a broad range of RNA and DNA viruses .
- Results : Some indole derivatives showed potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
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Preparation of Pyridinyl Carboxylates
- Field : Organic Chemistry
- Application : Indole-4-carboxylic acid is used as a reactant for the preparation of pyridinyl carboxylates, which are SARS-CoV 3CL proinhibitors .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
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Preparation of EphB3 Receptor Tyrosine Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 1-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
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Preparation of Substituted Bipiperidinylmethyl Amides
- Field : Organic Chemistry
- Application : Indole-4-carboxylic acid is used as a reactant for the preparation of substituted bipiperidinylmethyl amides .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
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Preparation of Indole Amide Hydroxamic Acids
- Field : Medicinal Chemistry
- Application : Indole-4-carboxylic acid is used as a reactant for the preparation of indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
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Preparation of Pyrazolodiazepine Derivatives
- Field : Medicinal Chemistry
- Application : 1-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of pyrazolodiazepine derivatives, which are human P2X7 receptor antagonists .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
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Preparation of Potent Nonpeptidic Urotensin II Receptor Agonists
- Field : Medicinal Chemistry
- Application : 1-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
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Preparation of Pyrrolizidine Esters, Amides, and Ureas
- Field : Medicinal Chemistry
- Application : 1-Methyl-1H-indole-3-carboxylic acid is used as a reactant for the preparation of pyrrolizidine esters, amides, and ureas, which are 5-HT4 receptor ligands .
- Methods : The specific methods of preparation are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-methyl-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKWDRQMDHFTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651655 | |
Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indole-3-carboxylic acid | |
CAS RN |
858515-65-8 | |
Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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